2-Morpholin-4-yl-6,7,8-trihydroquinazolin-5-one
Description
Significance of the Quinazolinone Scaffold in Contemporary Chemical and Biological Research
The quinazolinone core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidinone ring, is a cornerstone in the development of pharmacologically active compounds. nih.govnih.gov Its structural features allow for diverse substitutions, leading to a wide array of derivatives with significant therapeutic potential. researchgate.net The versatility of the quinazolinone scaffold is underscored by its presence in numerous clinically approved drugs and a multitude of compounds under investigation.
The biological activities associated with quinazolinone derivatives are extensive and well-documented. researchgate.netnih.gov These compounds have demonstrated efficacy as anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral agents. nih.govnih.gov The planar nature of the quinazolinone ring system allows it to interact with various biological targets, including enzymes and receptors, often through mechanisms like kinase inhibition. mdpi.com For instance, several quinazoline-based drugs are potent inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways implicated in cancer. nih.gov
The significance of the quinazolinone scaffold is not limited to its biological profile but also extends to its synthetic accessibility. A variety of synthetic methodologies have been developed to construct and functionalize the quinazolinone core, facilitating the generation of large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. semanticscholar.org This has made the quinazolinone scaffold a highly attractive starting point for drug discovery programs.
Historical Development of 2-Substituted Quinazolinone Chemistry
The exploration of quinazolinone chemistry dates back to the late 19th century, with early work focusing on the synthesis of the basic scaffold and its simple derivatives. However, it was the discovery of the potent biological activities of naturally occurring quinazolinone alkaloids that spurred a more systematic investigation into this class of compounds.
A significant breakthrough in the field was the development of synthetic methods that allowed for the introduction of various substituents at the 2-position of the quinazolinone ring. This was a critical step, as it was soon discovered that the nature of the substituent at this position has a profound impact on the biological activity of the molecule. Early methods for the synthesis of 2-substituted quinazolinones often involved the condensation of anthranilic acid derivatives with amides or other carbonyl-containing compounds.
Over the years, the synthetic toolbox for accessing 2-substituted quinazolinones has expanded considerably. Modern synthetic strategies include transition-metal-catalyzed cross-coupling reactions, multicomponent reactions, and microwave-assisted synthesis, which offer greater efficiency, versatility, and control over the final product. semanticscholar.org These advancements have enabled the synthesis of a vast number of 2-substituted quinazolinone derivatives with diverse functionalities, leading to the discovery of compounds with improved potency and selectivity for various biological targets. The continuous evolution of synthetic methodologies for 2-substituted quinazolinones remains an active area of research, driven by the ongoing quest for new and more effective therapeutic agents.
Rationale for Focused Research on 2-Morpholin-4-yl-6,7,8-trihydroquinazolin-5-one
The focused investigation into this compound is predicated on a rational drug design approach that combines the established pharmacological importance of its constituent chemical motifs: the quinazolinone core, the morpholine (B109124) substituent, and the partially saturated carbocyclic ring.
The morpholine ring is a common feature in many approved drugs and is often incorporated into molecular designs to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. researchgate.net In the context of quinazoline (B50416) derivatives, the introduction of a morpholine group has been shown to be advantageous. For example, morpholine-substituted quinazolines have been identified as potent anticancer agents. nih.govmdpi.com The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
The 6,7,8-trihydroquinazolin-5-one core, a partially saturated analog of the fully aromatic quinazolinone, offers a distinct three-dimensional geometry compared to its planar counterpart. This structural modification can influence the binding affinity and selectivity of the compound for its target protein. The synthesis of tetrahydroquinazoline (B156257) derivatives has been an area of interest for their potential as antitubercular and antidiabetic agents. nih.gov
Therefore, the rationale for synthesizing and studying this compound stems from the hypothesis that the combination of these structural features could lead to a compound with novel or enhanced biological activity. The morpholine moiety is expected to confer favorable drug-like properties, while the trihydroquinazolinone scaffold provides a unique spatial arrangement for interacting with biological macromolecules. Given that many quinazoline derivatives exhibit anticancer activity through the inhibition of kinases such as PI3K, it is plausible that this compound was designed as a potential kinase inhibitor.
Overview of Research Trajectories and Unanswered Questions Related to the Compound
While specific published research on this compound is not extensively available in the public domain, the research trajectories for such a compound can be inferred from the broader context of quinazolinone chemistry and medicinal chemistry.
A primary research trajectory would likely involve the synthesis and biological evaluation of the compound. The synthesis would likely follow established routes for the creation of 2-substituted tetrahydroquinazolinones. Subsequent biological screening would probably focus on its potential as an anticancer agent , given the prevalence of this activity among quinazolinone derivatives. mdpi.com This would involve in vitro assays against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects.
Further investigation would likely delve into its mechanism of action . Based on the structural features, a key area of interest would be its potential as a kinase inhibitor , particularly targeting the PI3K/mTOR pathway, which is often dysregulated in cancer. core.ac.ukcncb.ac.cn Biochemical assays would be employed to determine its inhibitory activity against a panel of kinases.
Several unanswered questions remain regarding this compound. The primary question is its actual biological activity profile and potency. Does it indeed exhibit the anticipated anticancer or kinase inhibitory activity? If so, what is its selectivity profile against different kinases and cancer cell lines? Furthermore, its pharmacokinetic and pharmacodynamic properties are unknown. Questions regarding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its in vivo efficacy and safety, would need to be addressed through further preclinical studies. The exploration of these unanswered questions will be crucial in determining the therapeutic potential of this compound.
Properties
IUPAC Name |
2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-11-3-1-2-10-9(11)8-13-12(14-10)15-4-6-17-7-5-15/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACLGCVCNKBTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 2-Morpholin-4-yl-6,7,8-trihydroquinazolin-5-one
A retrosynthetic analysis of this compound suggests logical disconnections to identify potential starting materials. The primary disconnection can be made at the two bonds forming the pyrimidinone ring. This leads to two key fragments: a cyclic β-enaminone derived from cyclohexane-1,3-dione and a guanidine-like intermediate incorporating the morpholine (B109124) moiety.
Retrosynthetic Pathway:
| Disconnection | Intermediate Fragments | Precursor Molecules |
|---|---|---|
| C-N bond formation of the pyrimidinone ring | 2-amino-cyclohex-2-en-1-one and a morpholinyl-guanidine derivative | Cyclohexane-1,3-dione, an amine source, and a morpholine-substituted cyanamide (B42294) or similar reagent |
| C=N bond formation | A β-keto ester derivative of cyclohexane (B81311) and a morpholinyl-amidine | Ethyl 2-oxocyclohexanecarboxylate and a morpholine-containing amidine |
This analysis reveals that the core structure can be assembled from readily available cyclic ketones and functionalized morpholine derivatives. The choice of starting materials and reaction sequence will ultimately define the synthetic approach.
Classical and Established Synthetic Approaches
Traditional methods for the synthesis of tetrahydroquinazolinones often involve multi-step sequences that allow for the controlled construction of the heterocyclic system.
A common and established route to 2-substituted quinazolinones involves a multi-step synthesis starting from anthranilic acid derivatives. However, for the 6,7,8-trihydro derivative, a more suitable starting material is a β-enaminone derived from a cyclic diketone.
A representative multi-step protocol for a similar tetrahydroquinazolinone is outlined below. The synthesis of this compound would follow a similar logic, starting with the appropriate precursors.
Representative Multi-Step Synthesis:
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Formation of β-enaminone | Cyclohexane-1,3-dione, ammonium (B1175870) acetate, reflux in toluene | To create the key intermediate with a nucleophilic enamine and a ketone. |
| 2 | Cyclocondensation | The β-enaminone, a morpholine-containing electrophile (e.g., morpholine-4-carboximidoyl chloride), base, solvent (e.g., DMF) | To form the pyrimidinone ring. |
Solvent: The choice of solvent can significantly impact reaction rates and yields.
Temperature: Adjusting the reaction temperature can influence the rate of the desired reaction versus side reactions.
Catalyst: The use of an appropriate acid or base catalyst can accelerate the cyclization step.
The use of catalysts is a cornerstone of modern organic synthesis, and the preparation of quinazolinone derivatives is no exception. Both acid and base catalysts are employed to facilitate the cyclocondensation reactions. frontiersin.org More recently, transition metal catalysts have been explored for the synthesis of quinazolines, offering novel reaction pathways. nih.gov
For the synthesis of tetrahydroquinazolinones, organocatalysts such as lactic acid and glutamic acid have been used to promote the condensation of anthranilamide with aldehydes under green conditions. sid.irsid.ir While the specific application to 2-morpholino derivatives is not detailed, these catalysts could potentially be adapted for the cyclization step.
Examples of Catalysts in Quinazolinone Synthesis:
| Catalyst Type | Example | Role in Synthesis |
| Acid Catalyst | Trifluoroacetic acid (TFA) | Promotes the reaction of anthranilamides with ketoalkynes. frontiersin.org |
| Base Catalyst | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Facilitates the oxidative cyclization of 2-fluorobenzaldehyde (B47322) and 2-aminopyridines. frontiersin.org |
| Organocatalyst | Lactic Acid | Promotes the eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones. sid.ir |
| Transition Metal | Copper(I) | Catalyzes the synthesis of 2-substituted quinazolinones from 2-bromobenzamide. organic-chemistry.org |
Novel and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This is particularly relevant in the synthesis of pharmaceutically important scaffolds like quinazolinones.
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. arabjchem.org For the synthesis of quinazolinone derivatives, several green approaches have been developed, including the use of greener solvents, catalysts, and energy sources.
Key green chemistry principles applied to quinazolinone synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with water or bio-based solvents.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks: Employing starting materials derived from renewable sources.
Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents.
For example, the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives has been achieved in aqueous media using a recyclable β-cyclodextrin-SO3H catalyst. rsc.org This method offers advantages such as short reaction times, high yields, and the use of a benign solvent. rsc.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods.
Comparison of Conventional vs. Microwave-Assisted Synthesis:
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Yield | Often moderate | Generally higher |
| Purity | May require extensive purification | Often results in cleaner reactions |
| Energy Efficiency | Lower | Higher |
One-Pot and Cascade Reaction Sequences
The synthesis of the 6,7,8-trihydroquinazolin-5-one scaffold is amenable to one-pot and cascade reaction sequences, which offer significant advantages in terms of efficiency, atom economy, and reduced waste by minimizing intermediate isolation steps. A prevalent strategy for constructing this ring system involves the cyclocondensation of a β-ketoester with a suitable amidine or guanidine (B92328) derivative.
For the specific synthesis of 2-substituted 5,6,7,8-tetrahydroquinazolines, a common approach is the reaction of diarylidencyclohexanones with α-aminoamidines. nih.gov This method proceeds under mild conditions and provides high yields. nih.gov A plausible one-pot synthesis for this compound would involve the reaction of 2-oxocyclohexane-1-carboxylic acid ethyl ester with 1-morpholin-4-yl-guanidine in the presence of a suitable base and solvent.
The reaction mechanism is believed to proceed through a cascade process. nih.gov This is initiated by the Michael addition of a guanidine moiety to an enone fragment, followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic quinazolinone ring system. nih.gov Such cascade reactions are instrumental in rapidly building molecular complexity from simple starting materials.
Solvent-Free and Environmentally Benign Reaction Conditions
Modern synthetic chemistry places a strong emphasis on developing environmentally benign protocols. For the synthesis of quinazolinone derivatives, several "green" approaches have been reported, which can be adapted for the production of this compound. These methods focus on the use of non-toxic, recyclable solvents and catalysts.
One such approach involves a domino protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-ones using a gluconic acid aqueous solution as a bio-based, green solvent. benthamscience.com Another strategy employs water as the solvent and a recyclable solid acid catalyst, such as a modified zeolite H-BEA with bimodal porosity, for the condensation reaction. researchgate.net Iron catalysis, utilizing an inexpensive and non-toxic metal like FeCl₃ with environmentally friendly oxidants such as H₂O₂ or O₂, has also been effectively used for related cycloadditions. nih.gov
| Green Chemistry Approach | Catalyst/Solvent | Key Advantages | Applicability |
| Bio-based Solvent | Gluconic Acid Aqueous Solution | Renewable, non-toxic, efficient for domino reactions. benthamscience.com | Condensation of anthranilamide analogues with carbonyl compounds. |
| Solid Acid Catalysis | Zeolite H-BEA | Recyclable, high yield, water as solvent. researchgate.net | Condensation of 2-aminobenzamide (B116534) with aldehydes. researchgate.net |
| Iron-Catalyzed C-H Amination | FeCl₃ / H₂O₂ or O₂ | Inexpensive metal, environmentally friendly oxidant, mild conditions. nih.gov | Dehydrogenative [4+2] cycloaddition reactions. nih.gov |
| Iodine-Mediated C-H Amination | Iodine | Transition-metal-free, broad substrate scope. acs.org | Intramolecular sp³ C-H amination to form fused quinazolinones. acs.org |
Chemical Modifications and Derivatization Strategies
Regioselective Functionalization of the Quinazolinone Ring System
The functionalization of the pre-formed this compound core allows for the generation of a library of related compounds. The reactivity of the quinazolinone system dictates the strategy for regioselective modifications. In polyhalogenated quinazolines, palladium-catalyzed cross-coupling reactions show a distinct order of reactivity. nih.gov For 2,4-dichloroquinazolines, substitution occurs exclusively at the more electrophilic C-4 position. nih.gov By extension, the C-4 position of a related quinazolinone precursor would be the primary site for nucleophilic aromatic substitution.
For the 6,7,8-trihydroquinazolin-5-one system, the aromatic portion of the ring is susceptible to electrophilic aromatic substitution, while the saturated carbocyclic ring offers sites for radical or oxidative functionalization. The nitrogen atoms within the quinazoline (B50416) core also present opportunities for alkylation or other modifications, depending on their nucleophilicity and steric accessibility.
Structural Diversification at the Morpholine Moiety
The morpholine group at the C-2 position is a key feature of the target molecule and a prime site for structural diversification. This can be achieved by introducing variations in the initial building blocks. For instance, employing substituted morpholine-guanidines in the primary cyclocondensation reaction would yield analogues with functional groups on the morpholine ring.
Alternatively, a synthetic route proceeding through a 2-chloro-6,7,8-trihydroquinazolin-5-one intermediate would allow for the late-stage introduction of various cyclic and acyclic amines via nucleophilic aromatic substitution. This approach provides flexibility for creating a diverse range of C-2 substituted analogues, including those with different heterocyclic rings or functionalized side chains.
Synthesis of Analogues and Homologues of this compound
The synthesis of analogues and homologues is a cornerstone of medicinal chemistry for exploring structure-activity relationships. For the target compound, this can be achieved by systematically altering each of its three core components.
Carbocyclic Ring Modification : Homologues can be synthesized by replacing the cyclohexanone (B45756) precursor with cyclopentanone (B42830) or cycloheptanone (B156872) derivatives, leading to the formation of 5,6,7-trihydrocyclopenta[d]pyrimidin-4-one or 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one cores, respectively.
C-2 Substituent Variation : As discussed, replacing morpholino-guanidine with other substituted guanidines or amidines allows for the introduction of a wide array of functional groups at the C-2 position. The synthesis of various 5,6,7,8-tetrahydroquinazolines has been demonstrated using different α-aminoamidines. nih.govresearchgate.netnih.gov
Quinazolinone Core Substitution : Introducing substituents on the aromatic portion of the quinazolinone ring can be accomplished by starting with substituted anthranilamide or 2-aminobenzonitrile (B23959) derivatives.
A series of 1,3,5-triazine (B166579) analogues containing a morpholine moiety have been successfully synthesized, demonstrating the feasibility of incorporating this heterocycle into various scaffolds. nih.gov
Mechanistic Studies of Synthetic Reactions and Kinetics
While specific kinetic studies on the formation of this compound are not extensively documented, the reaction mechanism can be inferred from related syntheses. The formation of the 5,6,7,8-tetrahydroquinazoline (B1197369) ring via the reaction of diarylidencyclohexanones and α-aminoamidines is proposed to occur through a cascade process. nih.gov
The proposed mechanism involves:
Michael Addition : The reaction initiates with a Michael-type nucleophilic addition of the guanidine nitrogen to one of the olefinic bonds of an α,β-unsaturated ketone intermediate. nih.gov
Intramolecular Cyclization : The resulting intermediate undergoes an intramolecular reaction between a second amine group of the guanidine and the ketone carbonyl.
Dehydration/Aromatization : The cyclized intermediate then eliminates a molecule of water to form the stable, fused pyrimidine (B1678525) ring of the tetrahydroquinazoline (B156257) system. In some cases, aromatization occurs via aerial oxidation. nih.gov
The precise kinetics and rate-determining step of this sequence would depend on factors such as the nucleophilicity of the guanidine, the electrophilicity of the carbonyl component, reaction temperature, and the nature of the catalyst or solvent used.
Molecular Interactions and Mechanistic Insights into Biological Activity
Structure-Activity Relationship (SAR) Studies of 2-Morpholin-4-yl-6,7,8-trihydroquinazolin-5-one Analogues
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drugs. While specific SAR data for this compound is not extensively documented, research on related quinazolinone and morpholine-substituted compounds provides valuable insights.
The pharmacophoric features of a molecule are the essential steric and electronic properties necessary for its interaction with a specific biological target. For compounds with a quinazolinone scaffold, the following features are often highlighted:
The Quinazolinone Core: This bicyclic system serves as a rigid scaffold, positioning other functional groups in a defined orientation for optimal target binding. It is a common motif in kinase inhibitors, where it can mimic the adenine (B156593) region of ATP. nih.govnih.gov
The Morpholine (B109124) Moiety: The morpholine ring is a prevalent feature in medicinal chemistry due to its favorable properties, such as improving aqueous solubility and metabolic stability. researchgate.net The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the entire ring can engage in hydrophobic interactions. researchgate.net In some contexts, the morpholinyl nitrogen has been found to be essential for inhibitory activity against certain enzymes.
Substituents on the Quinazolinone Ring: The nature and position of substituents on the quinazolinone core are critical for determining potency and selectivity. For instance, in studies of EGFR kinase inhibitors, substitutions at positions 6 and 7 of the quinazoline (B50416) ring have been shown to influence the binding mode. nih.gov
The three-dimensional conformation of a molecule dictates how it fits into the binding site of a biological target. The 6,7,8-trihydroquinazolin-5-one core of the title compound contains a non-aromatic, flexible ring. This flexibility allows the molecule to adopt various conformations.
The interconversion between different chair and boat conformations of the morpholine ring can also occur, which may influence its interaction with target proteins. nih.gov Identifying the specific "bioactive conformation"—the shape the molecule adopts when bound to its target—is key to understanding its activity and for designing more potent analogues. Techniques like X-ray crystallography and computational modeling are typically employed for this purpose. scispace.comscielo.br
Elucidation of Molecular Mechanisms of Action (MOA)
The mechanism of action describes the specific biochemical interaction through which a drug substance produces its pharmacological effect. For quinazolinone derivatives, a common mechanism involves the inhibition of enzymes, particularly kinases.
Enzyme inhibition assays are fundamental to characterizing the potency and mechanism of an inhibitor. These assays measure the concentration of the inhibitor required to reduce enzyme activity by half (IC50). Further kinetic studies can determine the type of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Ki), which reflects the binding affinity.
Table 1: Illustrative In Vitro Kinase Inhibition Data for Analogous Quinazolinone Scaffolds This table is for illustrative purposes based on data for related compounds and does not represent data for this compound.
| Compound Class | Target Kinase | Reported IC50 Range |
|---|---|---|
| Morpholino-quinazoline Hybrids | PI3Kα | 4.2 nM |
| Substituted Quinazolinones | EGFR | 0.093 µM |
| Quinazolinone Derivatives | CDK2 | 0.143 µM |
Beyond enzyme inhibition, quinazolinone derivatives have also been investigated for their ability to bind to various receptors. For instance, some quinazolinone derivatives have shown affinity for cholecystokinin (B1591339) (CCK) receptors and A2A adenosine (B11128) receptors. researchgate.netnih.gov Receptor binding assays, often using radiolabeled ligands, are employed to determine the binding affinity (Ki or Kd) of a compound for a specific receptor.
The dynamics of the ligand-receptor interaction, including the rates of association and dissociation, can provide further insights into the mechanism of action.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. mdpi.comnih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
Cell-Based Assays for Mechanistic Understanding
Cellular Target Engagement Studies and Quantitative Assessment
The initial step in understanding the mechanism of action of a bioactive compound is to identify its cellular targets and quantify its engagement with these targets in a cellular context. For the broader class of morpholino-quinazoline derivatives, a primary focus has been on their interaction with protein kinases, which are crucial regulators of cellular processes.
While direct quantitative assessment for this compound is not extensively documented in publicly available literature, studies on analogous compounds suggest that kinases such as Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR) are potential targets. nih.govnih.gov The morpholine moiety, in conjunction with the quinazoline core, is thought to mimic the adenosine portion of ATP, enabling interaction with the hinge region and affinity pockets of these kinases. nih.gov
Cellular thermal shift assays (CETSA) and NanoBRET™ target engagement assays are commonly employed to confirm and quantify the interaction of a compound with its target protein within intact cells. These techniques provide a more physiologically relevant measure of target engagement compared to traditional biochemical assays. For instance, in studies of other quinazoline derivatives, such assays have been pivotal in confirming their interaction with kinases like EGFR and VEGFR-2. tandfonline.comrsc.org
Table 1: Potential Cellular Targets of 2-Morpholino-Quinazoline Derivatives and Methods for Engagement Assessment
| Potential Cellular Target | Rationale for Targeting | Common Assay for Cellular Target Engagement |
| PI3K/mTOR | The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, controlling cell proliferation and growth. nih.govunc.edu | Western Blot analysis of downstream effectors (p-Akt, p-S6K), In-Cell Western Assays |
| EGFR | EGFR is a receptor tyrosine kinase often overexpressed in various cancers, and its inhibition is a validated anti-cancer strategy. nih.govnih.gov | Phospho-EGFR ELISA, Immunofluorescence, Flow Cytometry |
| VEGFR-2 | A key mediator of angiogenesis, its inhibition can restrict tumor growth. tandfonline.com | Kinase activity assays, Cellular autophosphorylation assays |
| Bcl-2 family proteins | These proteins are central regulators of apoptosis, and their inhibition can promote cancer cell death. nih.gov | Co-immunoprecipitation assays, Proximity Ligation Assays |
Modulation of Intracellular Signaling Pathways (e.g., Kinase Cascades, Gene Expression)
Upon binding to their cellular targets, 2-morpholino-quinazoline derivatives can significantly modulate intracellular signaling pathways, leading to a cascade of downstream effects. A predominant pathway implicated in the action of these compounds is the PI3K/Akt/mTOR signaling cascade. nih.govcncb.ac.cn
Studies on various morpholino-quinazoline analogs have demonstrated their ability to inhibit PI3Kα activity, leading to the blockade of key downstream phosphorylation events. nih.gov This inhibition can effectively switch off the pro-survival and pro-proliferative signals mediated by this pathway. nih.govunc.edu For example, treatment of cancer cells with PI3K/mTOR dual inhibitors bearing the morpholino-triazine scaffold has been shown to suppress multiple autocrine and paracrine growth factor loops required for lymphoma survival. unc.edu Downregulation of the PI3K/Akt/mTOR pathway has been observed at both the transcriptional and translational levels in response to treatment with related compounds. mdpi.com
Beyond the PI3K/Akt/mTOR pathway, other kinase cascades can also be affected. Given that EGFR is a potential target, downstream pathways such as the Ras/Raf/MEK/ERK pathway could also be modulated. Furthermore, alterations in these signaling cascades can lead to significant changes in gene expression. Morpholinos, in a broader sense, are known to be effective modulators of gene expression, primarily through steric-blocking mechanisms that can inhibit mRNA translation or pre-mRNA splicing. nih.gov While this is a different application of the morpholino chemical entity, it highlights the potential for these compounds to influence cellular processes at the genetic level.
Analysis of Cellular Phenotypes Reflecting Molecular Intervention (e.g., cell cycle progression, apoptosis at a mechanistic level)
The modulation of intracellular signaling pathways by 2-morpholino-quinazoline derivatives ultimately manifests as distinct cellular phenotypes, most notably the inhibition of cell proliferation through cell cycle arrest and the induction of apoptosis.
Cell cycle analysis of various cancer cell lines treated with morpholine-substituted quinazoline derivatives has revealed a significant arrest at the G0/G1 or G1 phase of the cell cycle. tandfonline.comnih.govnih.gov This blockage prevents cells from entering the S phase, thereby halting DNA replication and cell division. For instance, certain 2-morpholino-4-anilinoquinoline derivatives have been shown to cause G0/G1 cell cycle arrest in HepG2 cancer cells. nih.gov
In addition to cell cycle arrest, these compounds are potent inducers of apoptosis. The apoptotic effect of some quinazoline derivatives has been demonstrated through various assays, including Annexin V-FITC/propidium (B1200493) iodide staining, which detects early and late apoptotic cells. tandfonline.comnih.gov Mechanistically, the induction of apoptosis can be linked to the inhibition of pro-survival signaling pathways like PI3K/Akt, as well as the potential direct or indirect modulation of Bcl-2 family proteins. nih.gov For example, docking studies have suggested that some morpholine-substituted quinazoline derivatives fit well into the active cavity of the anti-apoptotic protein Bcl-2. nih.gov
Table 2: Cellular Phenotypes Induced by 2-Morpholino-Quinazoline Derivatives
| Cellular Phenotype | Method of Analysis | Mechanistic Insight |
| Cell Cycle Arrest | Flow cytometry (e.g., with propidium iodide or BrdU staining) | Inhibition of proteins crucial for G1/S transition, such as cyclin-dependent kinases (CDKs). nih.govnih.govresearchgate.net |
| Apoptosis | Annexin V-FITC/PI staining, TUNEL assay, Caspase activity assays | Downregulation of pro-survival pathways (e.g., PI3K/Akt), potential modulation of Bcl-2 family proteins. tandfonline.comnih.govnih.gov |
| Inhibition of Proliferation | MTT assay, Crystal violet staining, Colony formation assays | A combined effect of cell cycle arrest and apoptosis. rsc.orgnih.gov |
Development of Molecular Probes and Activity-Based Probes Derived from this compound
The versatile quinazoline scaffold has been utilized in the development of molecular probes for biological imaging and target identification. While there are no specific reports on probes derived directly from this compound, the broader quinazolinone structure has proven to be a valuable platform for creating fluorescent probes. rsc.orgrsc.org
These probes are typically designed by conjugating the quinazoline core with a fluorophore. Such fluorescent ligands can be used to visualize and track the subcellular localization of their target receptors, such as α1-Adrenergic Receptors, in living cells. nih.gov The development of these tools is advantageous due to their potential for high sensitivity, high affinity, and low toxicity. nih.gov
Furthermore, the quinazolinone structure has been incorporated into probes that are sensitive to the cellular microenvironment. For example, certain quinazolinone-based probes exhibit fluorescence enhancement in response to increased viscosity, allowing for the monitoring of changes in lysosomal viscosity in HeLa cells. rsc.org This has significant implications for cancer diagnosis and for studying cellular processes where viscosity changes are relevant.
Activity-based protein profiling (ABPP) is a powerful strategy for identifying and characterizing enzyme function in complex biological systems. While the development of activity-based probes specifically from this compound has not been described, the general principles of ABPP could be applied to this scaffold. This would involve chemically modifying the core structure to include a reactive group that can covalently bind to the active site of its target protein in an activity-dependent manner. Such probes would be invaluable for target discovery and for understanding the functional state of enzymes in health and disease.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic and Molecular Properties
Quantum chemical calculations are employed to understand the fundamental properties of a molecule at the electronic level. These methods are crucial for predicting molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Applications to Molecular Geometry and Vibrational Frequencies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a molecule. mdpi.comnih.gov
In a typical DFT study of a quinazoline (B50416) derivative, researchers would use a specific functional (e.g., B3LYP) and basis set (e.g., 6-31++G(d,p)) to calculate the most stable three-dimensional arrangement of the atoms. nih.govresearchgate.net This process yields precise data on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to calculate vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. nih.gov These theoretical spectra are valuable for confirming the identity and purity of a synthesized compound when compared with experimental data. While general studies on quinazolinone derivatives have utilized these methods mdpi.com, specific geometric parameters and vibrational frequencies for 2-Morpholin-4-yl-6,7,8-trihydroquinazolin-5-one are not documented in the available literature.
A representative data table for this section would typically include:
Selected Bond Lengths (Å): e.g., N1-C2, C4-N, C5=O
Selected Bond Angles (°): e.g., C2-N3-C4, N1-C8a-C5
Selected Dihedral Angles (°): e.g., C4-N-C9-C10 (describing the orientation of the morpholine (B109124) ring)
Calculated Vibrational Frequencies (cm⁻¹): e.g., C=O stretch, N-H bend, C-N stretch
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in predicting the chemical reactivity and kinetic stability of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. frontiersin.org
For quinazoline-based compounds, FMO analysis can elucidate the regions of the molecule most likely to participate in chemical reactions. This information is vital for understanding potential metabolic pathways or designing new syntheses. nih.govfrontiersin.org However, specific HOMO, LUMO, and energy gap values for this compound have not been reported.
A data table for this subsection would generally present:
Energy of HOMO (eV)
Energy of LUMO (eV)
HOMO-LUMO Energy Gap (ΔE, eV)
Global Reactivity Descriptors: Ionization Potential, Electron Affinity, Electronegativity, Hardness, and Softness.
Molecular Electrostatic Potential (MEP) Mapping for Interaction Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is calculated to predict how a molecule will interact with other molecules, particularly in biological systems. The map uses a color scale to indicate different electrostatic potential values: red typically represents electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. Green areas are generally neutral.
MEP analysis is instrumental in understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial for a drug's binding to its biological target. frontiersin.org For related morpholine-substituted heterocycles and quinazolines, MEP maps help identify key features for molecular recognition. nih.govresearchgate.net An MEP map for this compound would likely show a negative potential around the carbonyl oxygen (C5=O) and the nitrogen atoms of the quinazoline and morpholine rings, indicating their roles as hydrogen bond acceptors.
Molecular Modeling and Docking Simulations
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. These methods are central to structure-based drug design. nih.govnih.gov
Ligand-Protein Docking for Predicting Binding Modes and Target Identification
Molecular docking is used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, within the active site of a target protein. This simulation helps in identifying key amino acid residues that interact with the ligand, providing a rationale for its biological activity. researchgate.netnih.gov
Studies on various quinazoline derivatives have successfully used docking to explore their interactions with targets like Epidermal Growth Factor Receptor (EGFR) or other kinases. frontiersin.orgnih.gov The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the best binding poses. The results often reveal crucial interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking. researchgate.net While this methodology is standard, specific docking studies identifying the biological targets and binding modes for this compound are absent from the searched literature.
A typical data table for docking results would list:
Target Protein (PDB ID): The specific enzyme or receptor being studied.
Binding Pose: A description or image of the ligand in the active site.
Interacting Residues: A list of amino acids involved in binding.
Type of Interaction: e.g., Hydrogen bond, Hydrophobic, Pi-Alkyl.
Interaction Distance (Å): The length of key bonds or interactions.
Binding Energy Calculations and Affinity Prediction
Following the identification of the most likely binding pose from molecular docking, binding energy calculations are performed to estimate the binding affinity between the ligand and its target protein. A more negative binding energy (or docking score) generally indicates a stronger and more stable interaction. nih.govmdpi.com
These calculations are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. Various scoring functions are used to approximate the free energy of binding (ΔG_bind), which dictates the strength of the ligand-receptor complex. For series of related quinazoline compounds, these predicted affinities often correlate well with experimentally determined biological activities (e.g., IC₅₀ values). nih.govresearchgate.net Without specific docking studies on this compound, its binding energy and affinity for any biological target remain undetermined.
A summary table for this section would typically include:
Ligand Name/ID: The compound being studied.
Target Protein (PDB ID): The protein target.
Docking Score / Binding Energy (kcal/mol): The predicted binding affinity.
Inhibition Constant (Ki) (predicted, nM or µM): A calculated value derived from the binding energy.
Conformational Landscape Analysis of the Compound in Biological Environments
The conformational landscape of a molecule dictates its three-dimensional shape and, consequently, its ability to interact with biological targets. For a molecule such as this compound, which possesses multiple rotatable bonds and two distinct ring systems (a morpholine and a tetrahydropyrimidinone), the conformational flexibility is significant. The tetrahydroquinazolinone core is not planar, and the morpholine ring typically exists in a stable chair conformation. The key rotatable bond is the C-N linkage between the quinazoline and morpholine rings.
In a biological environment, such as the active site of a protein, the molecule will adopt specific low-energy conformations, often referred to as bioactive conformations, to maximize favorable interactions. Computational methods are employed to explore this landscape. Techniques such as systematic or stochastic conformational searches using molecular mechanics force fields are first applied to identify a set of stable conformers in a vacuum or implicit solvent.
To simulate a more realistic biological environment, these low-energy conformers are then subjected to further analysis, such as energy minimization in the presence of a simulated aqueous solvent. The resulting data provides a potential energy surface, which maps the energy of the molecule as a function of its geometry. The valleys on this surface represent stable conformational states. Understanding this landscape is a critical first step for molecular docking and dynamics simulations, as it helps in selecting the most relevant conformations for studying receptor binding.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the behavior of molecules over time, offering insights into the dynamic nature of ligand-receptor interactions that are not apparent from static models. nih.gov
Dynamic Behavior of Ligand-Receptor Complexes
Once a plausible binding mode of this compound within a receptor's active site is proposed (typically via molecular docking), MD simulations are used to assess the stability of this complex. nih.gov A recent study on a series of quinazolin-4(3H)-one-morpholine hybrids, which are structurally similar to the subject compound, provides a strong template for how such an analysis is conducted. nih.gov In that study, the compounds were docked into the active sites of protein kinases like VEGFR1, VEGFR2, and EGFR, and the most promising complexes were subjected to MD simulations. nih.gov
The dynamic behavior and stability of the complex are typically analyzed using two key metrics:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone atoms and the ligand's heavy atoms from their initial positions over the course of the simulation. A stable RMSD value, typically fluctuating around 1-3 Å, indicates that the ligand remains securely bound within the active site and the complex has reached equilibrium. nih.gov
Root Mean Square Fluctuation (RMSF): This metric is calculated for individual amino acid residues or parts of the ligand. It reveals the flexibility of different regions of the protein and the ligand. High RMSF values in loops or terminal regions of the protein are common, while residues in the binding pocket that interact with the ligand are expected to have lower fluctuations, indicating stable interactions. nih.gov
In the study of quinazoline-morpholine hybrids, MD simulations showed that the most potent compound formed stable hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2 for over 90% of the simulation time, confirming a stable binding mode. nih.gov This type of analysis would be crucial to validate the binding hypothesis for this compound with its putative target.
Solvent Effects and Protonation States on Molecular Interactions
The biological environment is aqueous, and the surrounding water molecules play a critical role in mediating ligand-receptor interactions. MD simulations explicitly model the solvent, allowing for a realistic representation of how water molecules can form hydrogen bond networks that stabilize or destabilize a complex.
Furthermore, the protonation state of both the ligand and the receptor's amino acid residues is highly dependent on the local pH and can dramatically alter molecular interactions. The quinazoline scaffold contains nitrogen atoms that can be protonated. The specific protonation state of these atoms affects the molecule's charge distribution and its ability to act as a hydrogen bond donor or acceptor. Incorrect assignment of protonation states can lead to inaccurate simulation results.
Computational studies often involve analyzing the pKa values of ionizable groups in the context of the protein environment to determine the most likely protonation state at physiological pH. Constant pH molecular dynamics is an advanced technique that allows protonation states to change dynamically during the simulation, providing an even more accurate picture of the molecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This approach is widely used to predict the activity of new compounds and to guide the design of more potent molecules. frontiersin.orgnih.gov
Development of Predictive Models for Biological Activity based on Structural Descriptors
The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is collected. For quinazoline derivatives, numerous QSAR studies have been performed for activities such as anticancer, antitumor, and kinase inhibition. nih.govmdpi.comrsc.org
The chemical structures are then converted into a numerical format using molecular descriptors. These descriptors quantify various physicochemical, topological, electronic, and steric properties of the molecules. nih.gov Mathematical models are then built to correlate these descriptors with the observed biological activity. Common methods include:
2D-QSAR: Uses descriptors calculated from the 2D representation of the molecule. Multiple Linear Regression (MLR) and Gene Expression Programming (GEP) are often used to build the models. frontiersin.org
3D-QSAR: Requires the 3D alignment of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D descriptors based on steric and electrostatic fields. rsc.org
The predictive power and robustness of the developed models are assessed through rigorous statistical validation, including internal (e.g., leave-one-out cross-validation, Q²) and external validation using a test set of compounds (e.g., predictive R²). frontiersin.org
| Model Type | Target/Activity | R² (Correlation Coefficient) | Q² (Cross-Validation Coefficient) | Predictive R² (External Validation) | Reference |
|---|---|---|---|---|---|
| 3D-QSAR (CoMSIA) | Antitumor (Osteosarcoma) | 0.987 | 0.630 | Validation Passed | frontiersin.org |
| 2D-QSAR | Antitumor (MCF7) | Statistically significant and cross-validated model reported | mdpi.com | ||
| 3D-QSAR (CoMFA) | Antitumor (A549 & PC-3) | A good predictive model was constructed | rsc.org | ||
| 2D-QSAR | Anticancer (EGFR) | 0.873 | Validated with rm², PRESS, and F-ratio | orientjchem.org |
Identification of Physicochemical Descriptors Influencing Molecular Interactions
A key outcome of QSAR studies is the identification of the most important molecular descriptors that influence biological activity. This provides direct insight into the structure-activity relationship (SAR). nih.gov By analyzing the QSAR model, researchers can understand which properties are beneficial or detrimental to activity.
For quinazoline derivatives, various types of descriptors have been found to be significant: nih.gov
Electronic Descriptors: Properties like atomic net charges and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often crucial. orientjchem.org For example, a QSAR study on EGFR inhibitors found that the net charges on specific carbon and oxygen atoms were the most important descriptors for predicting activity. orientjchem.org
Steric Descriptors: 3D-QSAR methods like CoMFA and CoMSIA generate contour maps that visualize regions where bulky (sterically favored) or smaller (sterically disfavored) substituents would enhance or decrease activity.
Topological and Constitutional Descriptors: These describe properties like molecular size, shape, and atom connectivity. They have been shown to be significant in predicting the anticancer activity of quinazoline derivatives. nih.gov
Hydrophobic and Hydrogen Bonding Descriptors: CoMSIA models can generate fields that indicate where hydrophobic groups or hydrogen bond donors/acceptors would be favorable for binding.
| Descriptor Type | Specific Example | Influence on Molecular Interaction & Activity | Reference |
|---|---|---|---|
| Electronic | Atomic Net Charge | Governs electrostatic interactions and hydrogen bonding potential with the receptor. Specific charge distributions are often required for optimal binding. | orientjchem.org |
| Quantum-Chemical | EHOMO / ELUMO | Relates to the molecule's ability to donate or accept electrons, influencing charge-transfer interactions. | orientjchem.org |
| Steric (3D-QSAR) | CoMFA/CoMSIA Steric Fields | Identifies specific regions in 3D space where bulky groups either enhance activity by filling a pocket or decrease it by causing steric clashes. | frontiersin.orgrsc.org |
| Hydrophobic (3D-QSAR) | CoMSIA Hydrophobic Fields | Maps regions where hydrophobic (non-polar) substituents are favorable, contributing to binding affinity through hydrophobic interactions. | frontiersin.org |
| Constitutional | Molecular Weight | Relates to the overall size of the molecule, which must be appropriate for the binding site. | nih.gov |
Applications As a Research Scaffold and Future Research Directions
2-Morpholin-4-yl-6,7,8-trihydroquinazolin-5-one as a Privileged Scaffold for Novel Chemical Entity Discovery
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them fertile ground for the discovery of new drugs. The this compound structure embodies this principle by combining the morpholine (B109124) and quinazoline (B50416) moieties, both of which are prevalent in a wide range of biologically active compounds.
The quinazoline core and its derivatives are recognized as key components in numerous inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinases (PI3Ks). Similarly, the morpholine group is a common feature in many approved drugs, where it often enhances aqueous solubility and metabolic stability, and can form crucial hydrogen bond interactions with protein targets. For instance, the morpholine oxygen in several PI3K inhibitors is known to form a critical hydrogen bond within the kinase hinge region, anchoring the molecule in the active site.
The combination of the tetrahydroquinazoline (B156257) core with a 2-morpholinyl substituent therefore represents a promising scaffold for the development of novel chemical entities, particularly in the realm of kinase inhibition. The saturated portion of the tetrahydroquinazoline ring allows for three-dimensional diversity, which can be exploited to achieve selectivity against specific kinase isoforms or other enzyme targets. This inherent versatility makes the this compound scaffold a valuable starting point for library synthesis and subsequent biological screening campaigns aimed at discovering new therapeutic agents.
Design Principles for Next-Generation Analogues with Enhanced Selectivity and Potency
Building upon the privileged scaffold, the rational design of next-generation analogues is guided by established structure-activity relationships (SAR) from related kinase inhibitors. The goal is to systematically modify the core structure to optimize interactions with the target, thereby enhancing potency and selectivity.
Key design principles include:
Modification of the Quinazoline Core: Substitutions at various positions of the quinazoline ring can significantly impact activity. For example, in related 4-amino-quinazoline EGFR inhibitors, the introduction of small alkoxy groups at the C-6 and C-7 positions has been shown to increase antiproliferative activity. Exploring substitutions on the cyclohexanone (B45756) part of the this compound could modulate binding affinity and selectivity by probing different sub-pockets of a target's active site.
Bioisosteric Replacement of the Morpholine Ring: While the morpholine moiety is often crucial for activity, replacing it with other heterocyclic systems can fine-tune the molecule's properties. For instance, bridged morpholines have been used to dramatically improve selectivity for mTOR over PI3Kα by exploiting subtle differences in the depth of their respective active sites. Thiomorpholine or piperazine (B1678402) rings could also be explored to alter electronic properties and interaction profiles.
Introduction of Diverse Substituents: The synthesis of a library of analogues with varied substituents on the core scaffold is essential for developing a comprehensive SAR. As demonstrated with related 4-morpholino-2-phenylquinazolines, even small changes to peripheral substituents can lead to significant gains in potency and selectivity.
The following table, derived from studies on related morpholino-pyrimidine kinase inhibitors, illustrates how systematic structural modifications can influence inhibitory activity.
| Compound | Core Scaffold | Substitution | Target | IC50 (nM) |
| A | Morpholino-pyrimidine | C4-Sulfonyl side chain | PI3Kα | 20 |
| B | Morpholino-pyrimidine | C4-Sulfonyl side chain with cyclopropyl | PI3Kα | 15 |
| C | Morpholino-thieno[3,2-d]pyrimidine | 2-phenyl | p110α | 2.0 |
| D | Morpholino-quinazoline | 2-phenyl | p110α | 310 |
This table is illustrative and based on data from related but distinct chemical series to highlight design principles.
These principles provide a roadmap for the rational design of novel analogues of this compound with improved pharmacological profiles.
Potential in Chemical Biology Tool Development and Probe Generation
Chemical probes are indispensable tools in chemical biology for dissecting complex biological pathways and validating novel drug targets. The this compound scaffold, as a potential kinase inhibitor, is an excellent candidate for development into such probes.
By functionalizing the core structure, a variety of chemical tools can be generated:
Affinity-based Probes: An analogue could be synthesized with a reactive group (e.g., an acrylamide) to covalently bind to a specific cysteine residue in a kinase active site, allowing for irreversible target engagement and facilitating target identification.
Fluorescent Probes: The attachment of a fluorescent dye (e.g., a Bodipy or rhodamine) to a non-essential position of the scaffold would allow for visualization of the target protein within cells via microscopy, enabling studies on target localization and trafficking.
Biotinylated Probes: Incorporating a biotin (B1667282) tag, typically via a flexible linker, would create a probe suitable for affinity purification experiments. These probes can be used to pull down their binding partners from cell lysates, which can then be identified using mass spectrometry. This is a powerful method for confirming target engagement and identifying off-targets.
The development of such probes from the this compound scaffold would provide invaluable tools for elucidating the mechanism of action of any derived inhibitors and for exploring the broader biological roles of their targets.
Unexplored Synthetic Routes and Mechanistic Investigations
While the synthesis of quinazolines and tetrahydroquinazolines is well-documented, specific routes to this compound and its derivatives may benefit from the exploration of novel synthetic strategies. Traditional methods often involve the cyclocondensation of guanidine (B92328) derivatives with α,β-unsaturated ketones.
Potential unexplored synthetic routes could include:
Multi-component Reactions (MCRs): Designing a one-pot MCR that combines cyclohexane-1,3-dione, an aldehyde, and a morpholine-containing amidine could provide a highly efficient and atom-economical route to a diverse library of analogues.
Novel Cyclization Strategies: Electrophilic or radical-mediated cyclization of appropriately functionalized precursors could offer alternative pathways to the tetrahydroquinazoline core, potentially allowing for the introduction of novel substitution patterns not accessible through traditional methods. For example, an inverse-electron-demand aza-Diels-Alder reaction could be investigated.
Flow Chemistry Synthesis: The use of microfluidic reactors could enable rapid optimization of reaction conditions, improve yields and safety, and facilitate the scalable production of a library of derivatives for screening purposes.
Mechanistic investigations into these novel synthetic pathways, using techniques such as kinetic analysis and computational modeling, would not only optimize the synthesis but also deepen the fundamental understanding of the underlying chemical transformations.
Integration with High-Throughput Screening Methodologies for Mechanistic Elucidation
High-Throughput Screening (HTS) is a powerful engine for drug discovery, allowing for the rapid evaluation of large compound libraries against specific biological targets. Integrating the synthesis of a diverse library based on the this compound scaffold with HTS methodologies can significantly accelerate the discovery process.
A typical workflow would involve:
Library Synthesis: A combinatorial library of analogues would be synthesized, varying substituents at multiple diversification points on the tetrahydroquinazoline scaffold, as discussed in section 5.2.
Primary HTS: The library would be screened against a panel of targets, such as a broad range of protein kinases, to identify initial "hits".
Dose-Response and Selectivity Profiling: Active compounds would be further tested in dose-response assays to determine their potency (e.g., IC50 values) and screened against related targets to assess their selectivity.
Mechanistic Elucidation: For the most promising hits, HTS can be further employed to elucidate their mechanism of action. This could involve screening against engineered cell lines (e.g., with target knockouts or mutations) or using phenotypic screening approaches to identify the cellular consequences of target inhibition.
This integrated approach, combining rational library design with powerful screening technologies, provides an efficient pathway from a promising scaffold like this compound to well-characterized lead compounds with therapeutic potential.
Q & A
Q. What techniques identify molecular targets of this compound?
- Methodological Answer :
- Affinity chromatography : Immobilize the compound on resin and isolate binding proteins from cell lysates.
- Surface plasmon resonance (SPR) : Screen against recombinant protein libraries (e.g., kinase panels).
- CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
